(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid
Brand Name: Vulcanchem
CAS No.: 218938-56-8
VCID: VC21543785
InChI: InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Molecular Formula: C15H21N3O5
Molecular Weight: 323.34 g/mol

(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

CAS No.: 218938-56-8

Cat. No.: VC21543785

Molecular Formula: C15H21N3O5

Molecular Weight: 323.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid - 218938-56-8

CAS No. 218938-56-8
Molecular Formula C15H21N3O5
Molecular Weight 323.34 g/mol
IUPAC Name (2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21)/t12-/m1/s1
Standard InChI Key GDAQVXISDUMUJG-GFCCVEGCSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O

Chemical Structure and Properties

(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid features a complex molecular structure that combines several important functional groups. The R-configuration designates specific stereochemistry at the chiral carbon, while the benzyloxycarbonyl (Cbz) protecting group shields the alpha-amino function - a common approach in peptide chemistry. The ureido group (-NH-CO-NH₂) at the terminal carbon of the hexanoic acid backbone provides unique hydrogen bonding capabilities.

Physical and Chemical Characteristics

The key physical and chemical properties of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid are summarized in Table 1:

Table 1: Physical and Chemical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

PropertyValue
CAS Registry Number218938-56-8
Molecular FormulaC₁₅H₂₁N₃O₅
Molecular Weight323.34 g/mol
IUPAC Name(2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
AppearanceSolid compound
Minimum Purity95% (typical commercial specification)
Storage Recommendations2-8°C in sealed environment
SolubilityLimited water solubility; more soluble in organic solvents
GHS Signal WordWarning

The compound's structure contributes to its unique chemical behaviors, including its solubility profile, reactivity patterns, and potential for biological interactions .

Nomenclature and Identification

(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid is identified through various systematic and common naming conventions in scientific literature. Understanding these nomenclature systems is essential for proper identification and documentation.

Common Names and Synonyms

The compound is recognized by several synonyms in chemical databases and research literature:

  • Z-D-HOMOCITRULLINE

  • Cbz-D-Homocitrulline

  • (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid

  • (2R)-6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid (IUPAC)

The "Z" or "Cbz" prefix refers to the benzyloxycarbonyl protecting group, while "D" indicates the absolute configuration following amino acid convention. "Homocitrulline" denotes its structural relationship to the amino acid citrulline, with an additional methylene group in the carbon chain.

Comparison with Related Compounds

To better understand (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid's place in chemical research, it is valuable to compare it with structurally related compounds that share similar functional groups or applications.

Structural Analogs and Derivatives

Table 2: Comparison of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid218938-56-8C₁₅H₂₁N₃O₅323.34Reference compound (R-enantiomer)
(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid57533-91-2C₁₅H₂₁N₃O₅323.34S-enantiomer (opposite stereochemistry)
(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid15027-14-2C₁₄H₁₉NO₄265.30Lacks the ureido group
(S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride5978-22-3C₁₈H₂₉ClN₂O₄372.89Has tert-butyl ester protection and different amino group protection
(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic AcidNot specifiedNot specifiedNot specifiedContains an additional peptide bond with valine residue

The structural variations among these compounds result in different chemical and biological properties, potentially affecting their applications in research settings .

Analytical Characterization

Proper identification and characterization of (R)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoic acid are crucial for research integrity. Various analytical techniques can be employed to confirm the identity, purity, and structural details of this compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator